molecular formula C19H26ClN3 B13860749 (R)-8-Dipropylamino-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile hydrochloride

(R)-8-Dipropylamino-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile hydrochloride

Cat. No.: B13860749
M. Wt: 331.9 g/mol
InChI Key: XHLKAMFNZKKRFJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of U 92016A involves multiple steps, starting with the preparation of the core tetrahydrobenzindole structure. The key steps include:

Industrial Production Methods: Industrial production of U 92016A follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key parameters include temperature control, choice of solvents, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: U 92016A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various analogs of U 92016A, each with distinct pharmacological profiles. These analogs are often studied for their potential therapeutic applications .

Mechanism of Action

U 92016A exerts its effects primarily through its high affinity and selectivity for the serotonin receptor subtype 5-HT1A. Upon binding to this receptor, it activates intracellular signaling pathways that lead to various physiological responses. Key molecular targets and pathways involved include:

Comparison with Similar Compounds

Uniqueness of U 92016A: U 92016A is unique due to its exceptionally high intrinsic activity and long duration of action. It has shown greater potency and efficacy in various assays compared to other similar compounds. Additionally, its metabolic stability and oral bioavailability make it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C19H26ClN3

Molecular Weight

331.9 g/mol

IUPAC Name

8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile;hydrochloride

InChI

InChI=1S/C19H25N3.ClH/c1-3-9-22(10-4-2)16-7-5-14-6-8-19-18(17(14)12-16)11-15(13-20)21-19;/h6,8,11,16,21H,3-5,7,9-10,12H2,1-2H3;1H

InChI Key

XHLKAMFNZKKRFJ-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1CCC2=C(C1)C3=C(C=C2)NC(=C3)C#N.Cl

Origin of Product

United States

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